Methylthioacetylene
Overview
Description
“Methylthioacetylene” is a chemical compound with the molecular formula C3H4S . The molecule contains a total of 7 bonds, including 3 non-H bonds, 1 multiple bond, 1 triple bond, and 1 sulfide .
Synthesis Analysis
The most studied polyacetylene, poly(bis-methylthioacetylene) (PATAC-Me), can be easily synthesized with good yields starting from dimethylthioacetylene with a Ni(II) catalyst in tetrahydrofuran (THF) .
Molecular Structure Analysis
The molecular structure of “Methylthioacetylene” includes the arrangement of atoms and the chemical bonds that hold the atoms together . It has an average mass of 72.129 Da and a monoisotopic mass of 72.003372 Da .
Scientific Research Applications
Virus Inactivation in Blood Components : Studies have explored the virucidal properties of photoactive phenothiazine dyes in blood components. This research is significant for transfusion medicine, highlighting how certain compounds can inactivate viruses in blood products (Wagner, 2002).
Electrochemical Biosensing of Pesticides : Research has been conducted on developing biosensors for detecting pesticides like methyl parathion in vegetables. This involves using materials like MOF nanofibers for sensitive detection, showcasing how chemical compounds can be used in environmental monitoring (Wang, Ma, Shen, & Cheong, 2019).
Degradation of Pesticides : Studies on the degradation of organophosphorus pesticides, such as methyl parathion, using hydrodynamic cavitation reactors highlight the environmental implications and methods for mitigating pollution from these compounds (Patil & Gogate, 2012).
Catalysis of Chemical Reactions : Research into poly-3-methylthiophene (P3MT) electrodes and their applications in catalyzing chemical reactions, such as the reduction of acetylene, demonstrates the potential of similar compounds in industrial and chemical processes (Mark, Rubinson, Krotine, Vaughn, & Goldschmidt, 2000).
Synthesis of Polymers : Studies on the synthesis of polymers containing dithioacetal moieties, which may be related to the chemical structure of Methylthioacetylene, indicate applications in material science (Kuroda, Tomita, & Endo, 1997).
Astrophysical Relevance : Investigations into the astrophysical relevance of methylacetylene and methyldiacetylene, compounds similar to Methylthioacetylene, suggest applications in astronomy and space research (Cazzoli & Puzzarini, 2008).
Safety And Hazards
While specific safety data sheets for “Methylthioacetylene” were not found, it’s important to note that chemical hazards and toxic substances pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) .
properties
IUPAC Name |
methylsulfanylethyne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4S/c1-3-4-2/h1H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRQTFFXHDKAMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143982 | |
Record name | Methylthioacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylthioacetylene | |
CAS RN |
10152-75-7 | |
Record name | Methylthioacetylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010152757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylthioacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (methylsulfanyl)ethyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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